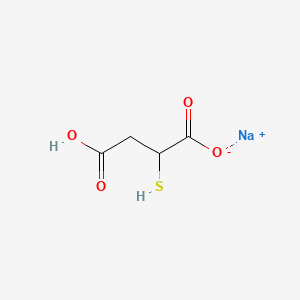
Monosodium mercaptobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium mercaptobutanedioate is an organosulfur compound that features a mercapto group (-SH) and a butanedioate (succinate) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium mercaptobutanedioate can be synthesized through the reaction of mercaptobutanedioic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the mercapto group is deprotonated by the sodium hydroxide, forming the monosodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure the complete conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions: Monosodium mercaptobutanedioate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted mercaptobutanedioates.
Scientific Research Applications
Monosodium mercaptobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-disulfide exchange reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of monosodium mercaptobutanedioate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to the modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer.
Monosodium urate: A sodium salt of uric acid, known for its role in gout.
Comparison: Monosodium mercaptobutanedioate is unique due to its mercapto group, which imparts distinct chemical reactivity compared to other sodium salts like monosodium glutamate and monosodium urate. This uniqueness makes it valuable in specific applications where thiol chemistry is essential.
Properties
CAS No. |
30245-51-3 |
|---|---|
Molecular Formula |
C4H5NaO4S |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
sodium;4-hydroxy-4-oxo-2-sulfanylbutanoate |
InChI |
InChI=1S/C4H6O4S.Na/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
WGIKUIATRROGSN-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])S)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


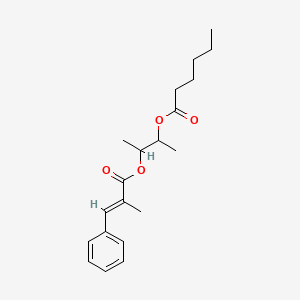
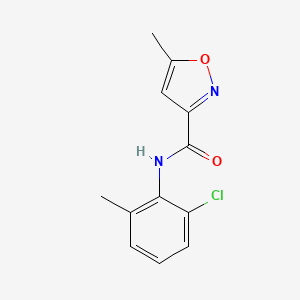

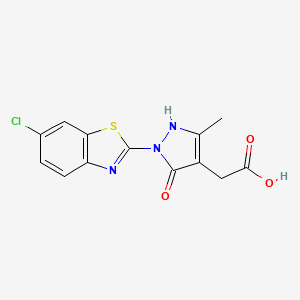


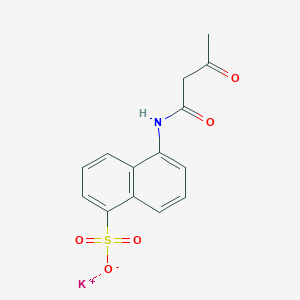
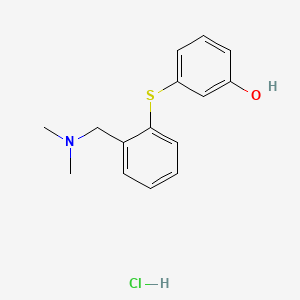
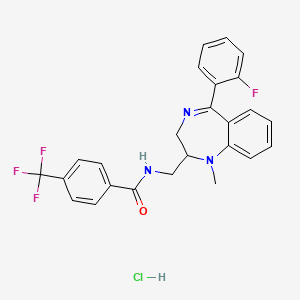
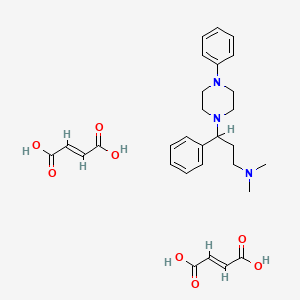
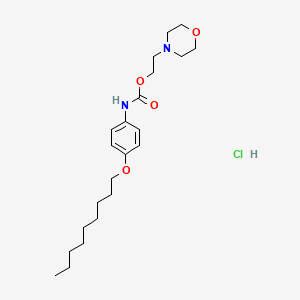
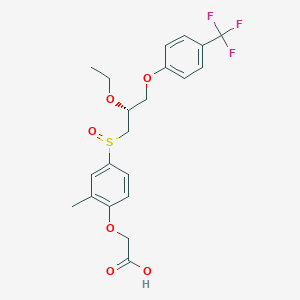

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
